N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea
Description
N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a thiazole core substituted with an imidazole moiety and two cyclohexyl groups. Urea derivatives are widely studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, owing to their ability to form hydrogen bonds and interact with biological targets .
Properties
CAS No. |
920278-53-1 |
|---|---|
Molecular Formula |
C19H27N5OS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-(5-imidazol-1-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H27N5OS/c25-19(22-18-21-13-17(26-18)23-12-11-20-14-23)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16H,1-10H2,(H,21,22,25) |
InChI Key |
HGAVNTAKZLEMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole and thiazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea, a comparative analysis with analogous urea-thiazole/thiadiazole derivatives is critical. Below is a detailed comparison based on structural features, solubility, and reported bioactivity.
Structural Analogues
Physicochemical Properties
- Lipophilicity : The cyclohexyl groups in the target compound significantly enhance its logP value compared to the methyl-substituted analogue (CAS 34014-18-1), which may improve membrane permeability but reduce aqueous solubility .
- Solubility : The dimethylurea derivative (CAS 34014-18-1) exhibits higher solubility in polar solvents due to its smaller alkyl groups, whereas the dicyclohexyl variant likely requires DMSO or similar aprotic solvents for dissolution.
Biological Activity
N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a urea moiety substituted with dicyclohexyl groups and an imidazolyl-thiazole ring. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Compounds containing thiazole and imidazole rings are known for their ability to inhibit tumor cell proliferation. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The presence of heterocyclic rings enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.
Antitumor Activity
A study published in PubMed examined the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on the growth of SW480 and HCT116 cells, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study demonstrated that derivatives similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria . This suggests a potential application in treating infections caused by resistant bacterial strains.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
